Austocystin A
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Overview
Description
Austocystin A is a toxin produced by the Aspergillus species . It has a systematic name of 5H-Furo (3′,2′:4,5)furo (3,2-b)xanthen-5-one, 3a,12a-dihydro-7-chloro-4,6-dimethoxy-, (3aS,12aR)- . The molecular formula is C19H13ClO6 and it has a molecular weight of 372.8 . It is a type of Xanthone .
Synthesis Analysis
The synthesis of Austocystin A has been explored in various studies . One of the reaction products, 8-(3’ -chloro-2’ -hydroxy-6’ -methoxybenzoyl)-5, 7-dimethoxy-4-methylcoumarin, has been elucidated with the aid of X-ray crystallography .Molecular Structure Analysis
Austocystin A is a Xanthone . It is a dihydrofuro [3′,2′:4.5]furo [3,2-b]xanthenone .Chemical Reactions Analysis
The selective cytotoxic action of Austocystin D, a related compound, is caused by its selective activation by cytochrome P450 (CYP) enzymes in specific cancer cell lines, leading to induction of DNA damage in cells and in vitro .Scientific Research Applications
1. Anticancer Research
Austocystin A has been explored for its potential in anticancer research. Austocystin D, a related compound, showed potent cytotoxic activity with in vivo antitumor activity, highlighting the therapeutic potential of austocystins in cancer treatment. Notably, the cytotoxic action of Austocystin D arises from selective activation by cytochrome P450 enzymes in certain cancer cell lines, suggesting a specific mechanism of action against cancer cells. This finding opens possibilities for targeting or overcoming chemoresistance in cancer therapy (Marks et al., 2011).
2. Antimicrobial and Cytotoxic Properties
Recent studies have identified new austocystin analogs, such as austocystin P and Q, with antimicrobial activities against Helicobacter pylori. Additionally, these compounds have demonstrated cytotoxicities against human colon cancer cell lines, further reinforcing the potential of austocystins in medical research, especially in developing treatments against microbial infections and certain cancers (Lv et al., 2022).
3. Biosynthesis Studies
Understanding the biosynthesis of austocystin A is critical for exploring its potential applications. Studies on Austocystin D, for instance, have provided insights into the biosynthesis pathways of these compounds, which is essential for exploring their therapeutic potential and possibly synthesizing them in the laboratory for research and medicinal uses (Horak et al., 1983).
Mechanism of Action
Austocystin D, a related compound, directly damages DNA in the presence of mammalian liver microsomes . The selective cytotoxic action of Austocystin D is caused by its selective activation by cytochrome P450 (CYP) enzymes in these cancer cell lines, which results in DNA damage in cells and in vitro .
properties
IUPAC Name |
(4S,8R)-17-chloro-2,18-dimethoxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14(19),15,17-heptaen-20-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO6/c1-22-17-9(20)3-4-10-14(17)16(21)15-12(25-10)7-11-13(18(15)23-2)8-5-6-24-19(8)26-11/h3-8,19H,1-2H3/t8-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXKBPUNCDMQMW-WPCRTTGESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@H]4C=CO5)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55256-58-1 |
Source
|
Record name | Austocystin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055256581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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